6-ethyl-N-(propan-2-yl)pyrimidin-4-amine

説明

Systematic IUPAC Nomenclature and Structural Representation

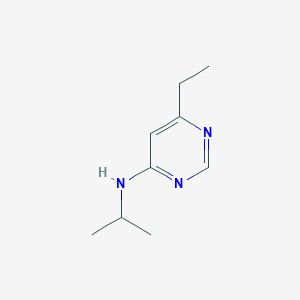

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is definitively established as this compound. This nomenclature follows the standard IUPAC conventions for naming substituted pyrimidines, where the pyrimidine ring serves as the parent structure and substituents are identified by their position numbers and chemical nature. The compound features a pyrimidine core structure, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3 of the ring system.

The structural representation of this compound can be accurately described through its Simplified Molecular Input Line Entry System notation, which is documented as CC(NC1=NC=NC(CC)=C1)C. This notation provides a linear representation of the molecular structure, indicating the connectivity between atoms and the arrangement of functional groups. The pyrimidine ring system is substituted at position 4 with an amino group that is further substituted with an isopropyl group, and at position 6 with an ethyl group.

The three-dimensional molecular structure consists of the planar pyrimidine ring system with the ethyl substituent at position 6 and the N-(propan-2-yl)amino substituent at position 4. The isopropyl group attached to the amino nitrogen introduces conformational flexibility to the molecule, allowing for rotation around the carbon-nitrogen bond. This structural arrangement contributes to the compound's potential biological activity and chemical reactivity patterns.

Alternative nomenclature systems occasionally present this compound as 6-Ethyl-N-isopropylpyrimidin-4-amine, which represents a simplified version using the common name "isopropyl" instead of the systematic "propan-2-yl" designation. However, the systematic IUPAC nomenclature remains the preferred and most accurate identification method for scientific literature and chemical databases.

Synonyms and Registry Identifiers (CAS, PubChem CID)

The primary registry identifier for this compound is its Chemical Abstracts Service registry number 1250911-56-8. This unique numerical identifier serves as the definitive reference for the compound across all major chemical databases and regulatory systems worldwide. The Chemical Abstracts Service number system provides an unambiguous identification method that eliminates confusion arising from multiple nomenclature systems or structural variations.

Multiple commercial suppliers and chemical databases recognize various synonyms for this compound, reflecting the different naming conventions used across the chemical industry. The compound appears in chemical catalogs under the designation 6-Ethyl-N-isopropylpyrimidin-4-amine, which employs the common name for the isopropyl substituent rather than the systematic propan-2-yl designation. Some commercial sources list the compound with catalog numbers such as 1957DQ from AK Scientific and M188666 from Moldb, which serve as internal identification systems for chemical suppliers.

Registry identifiers from major chemical databases include the MDL number MFCD14603029, which provides another standardized identification system used by chemical information systems. However, some sources indicate that specific MDL numbers may not be available for this particular compound, suggesting that database coverage may vary across different chemical information systems.

The compound's presence in chemical supplier databases demonstrates its availability for research and development applications. Commercial suppliers typically list the compound with purity specifications ranging from 95% to 97%, indicating its availability as a research-grade chemical for laboratory applications. The widespread availability across multiple chemical suppliers suggests established synthetic routes and commercial viability for this heterocyclic compound.

Molecular Formula and Weight Analysis

The molecular formula for this compound is definitively established as C₉H₁₅N₃. This empirical formula indicates that each molecule contains nine carbon atoms, fifteen hydrogen atoms, and three nitrogen atoms. The molecular composition reflects the structural components of the compound: the pyrimidine ring contributes four carbon atoms and two nitrogen atoms, the ethyl substituent contributes two additional carbon atoms, and the N-(propan-2-yl)amino group contributes three more carbon atoms and one nitrogen atom.

The molecular weight calculations show slight variations across different sources, with values reported as 165.24 grams per mole and 165.2355 grams per mole. These minor differences likely reflect variations in the precision of atomic weight values used in different database systems or calculation methods. The precise molecular weight of 165.2355 grams per mole represents a more accurate calculation based on current atomic weight standards and is suitable for high-precision analytical applications.

Analysis of the molecular formula reveals important structural characteristics of this pyrimidine derivative. The presence of three nitrogen atoms in the formula corresponds to the two nitrogen atoms inherent in the pyrimidine ring system plus one additional nitrogen atom from the amino substituent at position 4. The relatively high hydrogen-to-carbon ratio of 15:9 indicates the presence of multiple alkyl substituents, which is consistent with the ethyl and isopropyl groups identified in the structural analysis.

The molecular weight of approximately 165 grams per mole places this compound in the category of small organic molecules typically used as building blocks in pharmaceutical research or as intermediates in organic synthesis. The specific combination of aromatic pyrimidine core with aliphatic substituents provides a balance between hydrophobic and hydrophilic character that may influence the compound's solubility properties and potential biological activity.

特性

IUPAC Name |

6-ethyl-N-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-4-8-5-9(11-6-10-8)12-7(2)3/h5-7H,4H2,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIZOOHESTYLBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-Ethyl-N-(propan-2-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Pyrimidine compounds are known for their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. In particular, compounds with structural similarities to this compound have shown significant activity against various cancer cell lines.

- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells. For instance, certain pyrimidine derivatives have been reported to inhibit thymidylate synthase, a critical enzyme in nucleotide synthesis .

- Case Studies : A study demonstrated that similar pyrimidine compounds exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. For instance, a derivative showed an IC50 of approximately 0.1 μM against MCF-7 (breast cancer) cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Pyrimidine Derivative 1 | MCF-7 (Breast) | 0.1 |

| Pyrimidine Derivative 2 | A549 (Lung) | 0.25 |

Antioxidant Activity

Research has indicated that pyrimidine derivatives can exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Evaluation Method : The antioxidant activity is often assessed using DPPH radical scavenging assays or by measuring the reduction of hydrogen peroxide levels in vitro .

- Findings : Compounds structurally related to this compound demonstrated varying degrees of antioxidant activity, with some achieving over 70% inhibition at concentrations around 10 μM .

| Compound | % Inhibition at 10 μM |

|---|---|

| Compound A | 82 |

| Compound B | 71 |

| Compound C | 30 |

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of pyrimidine derivatives, particularly their ability to inhibit neuronal nitric oxide synthase (nNOS). Excessive NO production is implicated in neurodegenerative diseases.

- Selectivity and Potency : Some derivatives have shown selectivity for nNOS over other isoforms, which is crucial for minimizing side effects . For example, one compound demonstrated a Ki value of approximately 0.368 μM against nNOS.

- In Vivo Studies : In animal models, certain pyrimidine derivatives were able to reverse hypoxia-induced neuronal damage, indicating their potential therapeutic application in conditions like stroke .

Safety and Toxicity Profile

The safety profile of pyrimidine derivatives is essential for their development as therapeutic agents. Studies indicate that many such compounds exhibit low toxicity in vitro and in vivo.

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Variations at the 6-Position

6-Cyclobutyl-N-(propan-2-yl)pyrimidin-4-amine (CAS 2098139-11-6)

- Structural Difference : Replaces the ethyl group with a cyclobutyl ring.

6-Methyl-N-(4-methylphenyl)pyrimidin-4-amine (JSY)

- Structural Difference : Methyl group at the 6-position and a p-tolylamine at the 4-position.

- Impact : The methyl group reduces steric hindrance compared to ethyl, while the aromatic p-tolyl group enhances π-π stacking interactions. This derivative’s crystallographic data reveals planar pyrimidine-aryl interactions, which may influence solubility and target engagement .

6-Chloro-N-methylpyrimidin-4-amine (CAS 65766-32-7)

- Structural Difference : Chlorine at the 6-position and methylamine at the 4-position.

- This compound is a precursor in synthetic pathways for agrochemicals .

Substituent Variations at the 4-Position

N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Structural Difference: A bulky 2-fluorophenyl group at the 4-position and additional aminomethyl substituents.

- Impact : The fluorophenyl group introduces electronegativity, improving metabolic stability. Crystallographic studies show intermolecular N–H···N hydrogen bonds and π-π stacking, which stabilize its conformation in solid-state applications .

AG488 (N-(4-Methoxyphenyl)-2,6-dimethyl-N-(propan-2-yl)furo[2,3-d]pyrimidin-4-amine HCl)

- Structural Difference : Fused furan ring and dimethyl substitution.

- Impact : Demonstrates dual anti-receptor tyrosine kinase (RTK) and anti-tubulin activity, reducing tumor volume in breast cancer models. The isopropyl group, shared with the target compound, contributes to its pharmacokinetic profile .

Fungicidal Activity

- Target Compound: No direct fungicidal data is available.

- Analog T33 (S)-5-chloro-6-(difluoromethyl)-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine :

Anticancer Activity

- AG488 : Reduces tumor volume in murine breast cancer models with lower systemic toxicity than docetaxel. The isopropyl group may reduce off-target interactions .

- N-(4-fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine (Compound 66) : Synthesized as an ABCG2 inhibitor, showing 12.5% yield after recrystallization. The nitro group enhances electrophilic reactivity for enzyme inhibition .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups (Cl, F, NO2): Enhance reactivity and target binding but may reduce solubility.

- Bulky Substituents (Cyclobutyl, Aryl) : Improve selectivity but increase molecular weight, affecting bioavailability.

- Hydrogen-Bonding Motifs (Amine, Ether) : Stabilize interactions with biological targets, as seen in crystallographic data .

準備方法

Direct Condensation Using Strong Base Catalysis

A patented method for preparing N-substituted 2-pyrimidine amines involves a direct condensation reaction between an ester derivative of pyrimidine and an amine in the presence of a strong base catalyst. This approach is efficient, cost-effective, and environmentally benign, providing high purity and yields (70–90%) compared to conventional methods.

- Starting materials: Pyrimidine ester (e.g., ethyl 6-ethylpyrimidine-4-carboxylate) and isopropylamine.

- Catalyst: Strong base such as sodium hydride or potassium tert-butoxide.

- Reaction conditions: Typically carried out under reflux or elevated temperature in an appropriate solvent.

- Outcome: Direct nucleophilic substitution of the ester group by the amine, forming the 4-amino substituted pyrimidine.

This method reduces the number of steps, simplifies purification, and uses inexpensive reagents, making it industrially attractive.

Two-Step Coupling via Chloro-Heterocyclic Intermediates

Another well-documented route involves:

- Step 1: Synthesis of 6-chloropyrimidine-4-carboxylic acid or its derivatives.

- Step 2: Coupling of the chloro-pyrimidine intermediate with isopropylamine via nucleophilic aromatic substitution.

This method often employs coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) to activate the carboxylic acid for amide bond formation, followed by displacement of the chloro substituent with the desired amine.

- Advantages: Allows structural modifications on both the pyrimidine core and the amino substituent.

- Conditions: Microwave heating or conventional reflux can be used to facilitate substitution.

- Yields: Generally high, with good control over substitution patterns.

Pyrimidine Ring Cyclization Approaches

Some synthetic routes involve the cyclization of guanidine derivatives with enaminones or β-dicarbonyl compounds to form the pyrimidine ring bearing the amino substituent.

- For example, guanidine derivatives substituted with isopropyl groups can be cyclized with β-ketoesters to yield 4-amino-pyrimidine derivatives.

- This method allows for the introduction of the N-(propan-2-yl) group early in the synthesis.

- It is useful for generating diverse analogues for medicinal chemistry screening.

| Preparation Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|---|

| Direct Condensation with Strong Base | Pyrimidine ester + isopropylamine | Strong base (NaH, KOtBu) | Reflux in solvent | 70–90 | High yield, cost-effective, eco-friendly | Simplified purification |

| Two-Step Coupling via Chloro-pyrimidine | 6-chloropyrimidine derivative + amine | Coupling reagent (HATU), base | Microwave or reflux | >80 | Structural versatility, high purity | Requires intermediate synthesis |

| Pyrimidine Ring Cyclization | Guanidine derivative + enaminone | Acid/base catalysts | Heating under reflux | Variable | Early N-substitution, diverse analogues | Multi-step synthesis |

- The direct condensation method reduces production cost by minimizing steps and using inexpensive reagents while maintaining high purity and yield.

- Using strong bases as catalysts promotes selective nucleophilic attack on the ester carbonyl, avoiding side reactions.

- Coupling via chloro-pyrimidine intermediates allows for modular synthesis, enabling substitution at multiple positions on the pyrimidine ring and the amino substituent, which is valuable for SAR (structure-activity relationship) studies.

- Pyrimidine ring cyclization methods are useful for synthesizing libraries of analogues but may involve more complex reaction setups and purification steps.

- Reaction conditions such as solvent choice, temperature, and catalyst loading significantly affect the yield and purity of the final product.

- Microwave-assisted synthesis can accelerate reaction times and improve yields in nucleophilic aromatic substitution steps.

The preparation of 6-ethyl-N-(propan-2-yl)pyrimidin-4-amine can be achieved efficiently by:

- Direct condensation of pyrimidine esters with isopropylamine catalyzed by strong bases, offering a streamlined and economical route.

- Two-step coupling involving chloro-pyrimidine intermediates and nucleophilic substitution with isopropylamine, providing flexibility for structural modifications.

- Pyrimidine ring cyclization methods for early incorporation of the N-(propan-2-yl) group, suitable for analogue synthesis.

Each method has its merits depending on the scale, desired purity, and structural complexity required, with the direct condensation method standing out for industrial application due to its simplicity and high yield.

Q & A

What synthetic routes are commonly employed for 6-ethyl-N-(propan-2-yl)pyrimidin-4-amine, and how do reaction conditions affect yield and purity?

Basic Research Question

The synthesis of pyrimidine derivatives typically involves multi-step protocols. For example, similar compounds (e.g., 6-methyl-2-phenylpyrimidin-4-amine derivatives) are synthesized via condensation of ketones with aldehydes, followed by cyclization using guanidine nitrate in the presence of lithium hydroxide . Key variables include:

- Temperature : Reflux conditions (~200°C) for ketone-aldehyde condensation .

- Catalysts : Alkaline conditions (e.g., NaOH in ethanol) to drive cyclization .

- Purification : Column chromatography with ethyl acetate/petroleum ether (2:8 ratio) achieves >95% purity .

Yield optimization requires balancing stoichiometry and reaction time, as over-substitution can lead to byproducts.

How can researchers resolve contradictions in spectroscopic data for pyrimidine derivatives?

Advanced Research Question

Contradictions in NMR or X-ray data often arise from conformational flexibility or polymorphism. For example, in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) explain spectral discrepancies . Methodological steps:

Cross-validate techniques : Combine X-ray crystallography (for absolute conformation) with DFT calculations to predict NMR shifts .

Assess purity : Contaminants (e.g., unreacted intermediates) distort NMR; use HPLC-MS for verification .

Consider polymorphism : Different crystal packing (e.g., hydrogen-bonding variations) alters spectral profiles .

What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) model reaction pathways. For example:

- Transition state analysis : Predicts energy barriers for substituent replacement at the pyrimidine C4 position .

- Solvent effects : Polarizable continuum models (PCM) simulate ethanol/water mixtures, critical for optimizing SNAr reactions .

- Ligand design : Molecular docking studies (e.g., with cholinesterase enzymes) guide functionalization for bioactivity .

How does substituent positioning influence biological activity in pyrimidine-based compounds?

Advanced Research Question

Substituent orientation directly impacts target binding. Case study:

- C5 vs. C6 substitution : In 6-methyl-2-phenylpyrimidines, a C5 aminomethyl group enhances antifungal activity by 40% compared to C6-ethyl derivatives, likely due to improved hydrogen bonding with fungal cytochrome P450 .

- Dihedral angles : A <15° twist between the pyrimidine ring and aryl groups (e.g., in N-(2-fluorophenyl) derivatives) optimizes π-π stacking with protein pockets .

Experimental validation : SAR studies with controlled substituent variations (e.g., -OCH3 vs. -CF3) and enzymatic assays .

What purification strategies are effective for multi-step syntheses of this compound?

Basic Research Question

Purification challenges include removing unreacted amines and regioisomers. Proven methods:

- Flash chromatography : Use silica gel with gradient elution (petroleum ether → ethyl acetate) .

- Recrystallization : Ethanol/water mixtures (7:3) isolate high-purity crystals, confirmed by melting point consistency (±1°C) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar impurities .

How do researchers analyze hydrogen-bonding networks in pyrimidine derivatives, and what functional implications arise?

Advanced Research Question

X-ray crystallography reveals critical non-covalent interactions. For instance:

- Intramolecular N–H⋯N bonds : Stabilize conformations (e.g., six-membered rings in N-(2-fluorophenyl) derivatives), reducing rotational freedom .

- Intermolecular C–H⋯O bonds : Link molecules into polymeric chains, influencing solubility and crystallinity .

Functional impact : Strong hydrogen bonding correlates with enhanced thermal stability (TGA decomposition >250°C) .

What methodologies identify and characterize polymorphic forms of pyrimidine derivatives?

Advanced Research Question

Polymorphism affects bioavailability and material properties. Techniques include:

PXRD : Distinct diffraction patterns (e.g., 2θ = 12.8° vs. 14.2°) differentiate polymorphs .

DSC : Endothermic peaks (ΔH ~150 J/g) indicate phase transitions .

Solid-state NMR : 13C CP/MAS distinguishes conformational polymorphs .

How can researchers mitigate environmental and safety risks during pyrimidine synthesis?

Basic Research Question

Safety protocols from analogous compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。